molecular formula C25H19F3N4O5S B10799511 (2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

Cat. No.: B10799511
M. Wt: 544.5 g/mol
InChI Key: QLLWADSMMMNRDJ-WGPJPALASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opigolix is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It was under development by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis . The compound is known for its ability to modulate the gonadotropin-releasing hormone receptor, which plays a crucial role in reproductive health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Opigolix involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the hydroxypropanimidamide moiety .

Industrial Production Methods

Industrial production of Opigolix would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Opigolix undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Opigolix, which can be used for further research and development .

Scientific Research Applications

Mechanism of Action

Opigolix exerts its effects by binding to the gonadotropin-releasing hormone receptor, thereby inhibiting the release of gonadotropins. This leads to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets include the gonadotropin-releasing hormone receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Opigolix is unique due to its non-peptide structure, which allows for oral administration and potentially fewer side effects compared to peptide-based antagonists. Its specific binding affinity and pharmacokinetic properties also distinguish it from other similar compounds .

Properties

Molecular Formula

C25H19F3N4O5S

Molecular Weight

544.5 g/mol

IUPAC Name

(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21-/t12-/m1/s1

InChI Key

QLLWADSMMMNRDJ-WGPJPALASA-N

Isomeric SMILES

C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(/C2=NC3=CC=CC=C3N2)\C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

Origin of Product

United States

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